molecular formula C16H18N2O3S2 B12197229 propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12197229
M. Wt: 350.5 g/mol
InChI Key: KISIHXIKDLGAMY-UHFFFAOYSA-N
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Description

Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the thiophene and thiazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired thiazolo[3,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and antifungal properties. The following sections will explore the synthesis, biological activities, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of thiophene and pyrimidine derivatives under specific conditions. For this compound, methods often include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation.

Biological Activity

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing: Studies have shown that derivatives with specific substituents demonstrate varying levels of cytotoxicity against M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) cell lines. The compound's effectiveness is often compared to standard chemotherapeutic agents like Sorafenib .
CompoundCell LineIC50 (μM)Reference
Propan-2-yl 2,7-dimethyl...M-HeLa12.5
Propan-2-yl 2,7-dimethyl...MCF−715.0

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antibacterial properties. Research has demonstrated that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antifungal Activity

In addition to antibacterial properties, some thiazolo[3,2-a]pyrimidine derivatives have shown antifungal activity against common pathogens like Candida species.

Structure–Activity Relationships (SAR)

The biological activity of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-y1–5H-[1,3]thiazolo[3,2-a]pyrimidine–6-carboxylate is influenced by its molecular structure. Key factors include:

  • Substituent Positioning: Variations in substituent groups on the thiophene or pyrimidine rings can significantly alter potency.
  • Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.

Case Studies

Several studies have documented the synthesis and evaluation of thiazolo[3,2-a]pyrimidines:

  • Study on Antitumor Activity: A study focused on a series of thiazolo[3,2-a]pyrimidines found that certain derivatives exhibited up to 80% inhibition against breast cancer cells at concentrations below 50 μM.
    "Among the synthesized compounds, those with halogen substituents showed enhanced cytotoxicity due to increased lipophilicity and improved cell membrane penetration" .
  • Antibacterial Evaluations: Another investigation revealed that a derivative exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18N2O3S2/c1-8(2)21-15(20)12-9(3)17-16-18(14(19)10(4)23-16)13(12)11-6-5-7-22-11/h5-8,10,13H,1-4H3

InChI Key

KISIHXIKDLGAMY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=CS3

Origin of Product

United States

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